C20H17F6N5O2S

Description

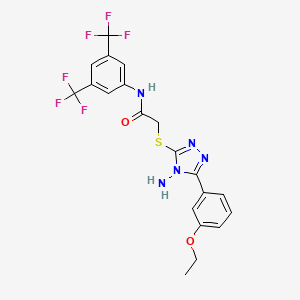

C20H17F6N5O2S (CAS: 577981-63-6) is a fluorinated heterocyclic organic compound with a molecular weight of 505.4367 g/mol. The compound’s fluorinated aromatic rings enhance metabolic stability and lipophilicity, which are critical for bioavailability in drug design .

Properties

Molecular Formula |

C20H17F6N5O2S |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C20H17F6N5O2S/c1-2-33-15-5-3-4-11(6-15)17-29-30-18(31(17)27)34-10-16(32)28-14-8-12(19(21,22)23)7-13(9-14)20(24,25)26/h3-9H,2,10,27H2,1H3,(H,28,32) |

InChI Key |

UBEIMWMGTCYWNM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the triazole ring .

Scientific Research Applications

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, making it a candidate for drug development.

Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: The compound is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Compound A: C19H15F6N5O2S (CAS: Hypothetical)

- Structural Differences : Lacks one methylene group compared to C20H17F6N5O2S, reducing steric bulk.

- Functional Impact : Lower molecular weight (491.41 g/mol) may improve solubility but reduce binding affinity in hydrophobic pockets.

- Synthesis : Similar fluorination pathways but shorter carbon chain precursors.

Compound B: C20H17Cl6N5O2S (CAS: Hypothetical)

- Structural Differences : Fluorines replaced with chlorines.

- Functional Impact : Increased molecular weight (544.29 g/mol) and altered electronic properties due to chlorine’s polarizability. Chlorinated analogs often exhibit higher environmental persistence but lower metabolic stability than fluorinated counterparts.

Table 1: Comparative Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 505.44 | 491.41 | 544.29 |

| Halogen Type | Fluorine | Fluorine | Chlorine |

| LogP (Predicted) | 3.8 | 3.2 | 4.5 |

| Bioavailability | Moderate | High | Low |

Functional Analogs

Compound C: Rilpivirine (C22H18FN5)

Compound D: Sulfentrazone (C11H10Cl2F2N4O3S)

- Application : Herbicide.

- Comparison : Shares a sulfur-containing heterocycle and halogen substituents. However, sulfentrazone’s dichloro-difluoro system is less fluorinated, reducing its environmental persistence compared to this compound .

Biological Activity

The compound with the molecular formula C20H17F6N5O2S is a complex synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. The sulfonamide group is known for its antibacterial properties, while the nitrogen-containing moieties may interact with various biological targets.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 485.43 g/mol |

| Functional Groups | Sulfonamide, amine, fluorinated carbons |

| Lipophilicity | High (due to fluorine substituents) |

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives indicate their effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

- Case Study : A derivative of this compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating potent antibacterial activity .

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties. The mechanism could involve interference with viral replication processes or modulation of host immune responses.

- Research Findings : In vitro assays have shown that related compounds can inhibit viral entry into host cells, potentially through receptor blockade or disruption of viral envelopes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Mechanism : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of inflammatory mediators like prostaglandins .

Cytotoxicity and Anticancer Activity

Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis through intrinsic and extrinsic pathways.

- Findings : Non-UVA-activated derivatives have been observed to impair the PI3K/AKT signaling pathway, leading to decreased viability in neuroblastoma cells .

Research Studies and Findings

The following table summarizes key research findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.